molecular formula C8H6N4O B2838438 4-(Pyrazin-2-yl)pyrimidin-2-ol CAS No. 1865421-59-5

4-(Pyrazin-2-yl)pyrimidin-2-ol

Cat. No.: B2838438
CAS No.: 1865421-59-5
M. Wt: 174.163
InChI Key: BVXYMTKEEZLJNG-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yl)pyrimidin-2-ol (CAS 1865421-59-5) is a nitrogen-containing heterocyclic compound with the molecular formula C8H6N4O and a molecular weight of 174.16 g/mol . This pyrimidine derivative is of significant interest in medicinal chemistry and materials science research. Pyrimidines are structurally analogous to the essential biological building blocks cytosine, uracil, and thymine found in DNA and RNA, which underpins their widespread investigation for therapeutic applications . Specifically, pyrimidine-based molecular frameworks are extensively studied for their potential as antimicrobial agents . Researchers are exploring such compounds to develop new chemical entities that can treat infections caused by resistant microbial strains, a pressing global health challenge . Beyond its biological potential, this compound class is also relevant in industrial applications. Recent experimental and computational studies have shown that certain bis-pyrimidine derivatives function effectively as corrosion inhibitors for mild steel in acidic media like 1 M H2SO4, achieving high inhibition efficiencies by adsorbing to the metal surface . The structure of this compound, featuring multiple nitrogen heteroatoms, suggests potential for similar surface interactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyrazin-2-yl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-8-11-2-1-6(12-8)7-5-9-3-4-10-7/h1-5H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXYMTKEEZLJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CC=NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Pyrazin 2 Yl Pyrimidin 2 Ol and Its Derivatives

Established Synthetic Pathways to 4-(Pyrazin-2-yl)pyrimidin-2-ol

The traditional synthesis of pyrimidine (B1678525) derivatives often relies on the principle of constructing the pyrimidine ring from acyclic precursors through condensation reactions.

Multi-Step Synthesis Strategies

Multi-step synthesis provides a controlled, albeit often lengthy, approach to complex molecules like this compound. A logical strategy involves the pre-synthesis of a pyrazine-containing building block, which is then used to construct the pyrimidine ring. A hypothetical, yet chemically sound, multi-step approach could involve the following general sequence:

Formation of a Pyrazine (B50134) Precursor: The synthesis would likely commence with a pyrazine-derived starting material, such as 2-pyrazinecarboxamidine. This amidine group provides the necessary nitrogen atoms to form part of the pyrimidine ring.

Condensation with a β-Ketoester: The pyrazine amidine would then be reacted with a β-ketoester, for instance, ethyl acetoacetate, in a cyclocondensation reaction. This type of reaction is a cornerstone of pyrimidine synthesis. The reaction typically proceeds by initial nucleophilic attack of the amidine nitrogen onto the ketone carbonyl, followed by intramolecular cyclization and dehydration to form the heterocyclic ring.

Functional Group Interconversion: Depending on the specific β-ketoester used, subsequent steps might be necessary to arrive at the final 2-ol structure.

This stepwise approach allows for purification of intermediates and can lead to high-purity final products. The specific reagents and conditions can be adapted from well-established pyrimidine synthesis protocols.

One-Pot Reaction Schemes

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure without the isolation of intermediates. The Biginelli reaction is a classic example of a one-pot synthesis that produces a dihydropyrimidine (B8664642) ring, which can be subsequently oxidized. researchgate.net An analogous one-pot strategy for this compound could involve the condensation of three components:

A pyrazine-containing aldehyde (e.g., pyrazine-2-carboxaldehyde).

A source of the urea (B33335) moiety (e.g., urea or thiourea).

A β-dicarbonyl compound.

The reaction, typically catalyzed by an acid, brings these three components together to form the pyrimidine ring in a single transformation. While the classic Biginelli reaction yields a dihydropyrimidine, modifications and subsequent oxidation steps can lead to the aromatic pyrimidinol.

Novel Approaches in the Synthesis of this compound

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods.

Catalytic Synthesis Protocols for this compound

Catalysis offers powerful tools for the synthesis of heterocyclic compounds, often providing access to molecules that are difficult to prepare using classical methods.

Palladium-Catalyzed Cross-Coupling: A versatile strategy would be the coupling of a pre-formed pyrimidine ring with a pyrazine derivative. For instance, a 4-halopyrimidin-2-ol could be coupled with a pyrazine-organometallic species (e.g., a pyrazinylboronic acid in a Suzuki coupling or a pyrazinylstannane in a Stille coupling). These reactions are known for their high functional group tolerance and efficiency. researchgate.net

Manganese-Catalyzed Dehydrogenative Coupling: Emerging techniques using earth-abundant metal catalysts are gaining traction. Manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form symmetrical pyrazines. acs.org While this specific reaction produces pyrazines, the underlying principle of C-H activation and dehydrogenative coupling could be adapted for the construction of the pyrazinyl-pyrimidine linkage.

Below is a table summarizing potential catalytic approaches.

Table 1: Potential Catalytic Strategies for this compound Synthesis

Catalytic MethodHypothetical ReactantsCatalyst ExamplePotential Advantages
Suzuki Coupling4-Chloro-pyrimidin-2-ol + Pyrazine-2-boronic acidPd(PPh₃)₄High yield, functional group tolerance
Stille Coupling4-Iodo-pyrimidin-2-ol + 2-(Tributylstannyl)pyrazinePdCl₂(PPh₃)₂Mild reaction conditions
Dehydrogenative CouplingPyrazine + 4-Hydroxypyrimidin-2-olMn-pincer complexAtom economy, use of abundant metals

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be readily applied to the synthesis of pyrimidine derivatives. rasayanjournal.co.in

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often increase yields. The condensation of chalcones with urea to form pyrimidines, for example, can be accomplished in minutes under microwave heating compared to hours with conventional methods. semanticscholar.org This technique could be applied to the cyclocondensation step in the synthesis of this compound.

Solvent-Free and Catalyst-Free Conditions: "Grindstone chemistry," a mechanochemical approach where reactants are ground together in the absence of a solvent, represents a highly green method. researchgate.net Some pyrimidine syntheses have been shown to proceed efficiently under these conditions, sometimes with a mild solid catalyst.

Use of Green Solvents and Catalysts: Replacing hazardous solvents with water or biodegradable ionic liquids is a key green strategy. rasayanjournal.co.inresearchgate.net Furthermore, using simple, recoverable catalysts like reusable ionic liquids or basic salts can improve the sustainability of the synthesis. mdpi.com

Table 2: Green Chemistry Techniques in Pyrimidine Synthesis

TechniqueDescriptionExample ApplicationReference
Microwave SynthesisUse of microwave energy to accelerate reactions.Condensation of chalcones and urea. semanticscholar.org
Grindstone ChemistrySolvent-free reaction by grinding solids together.Multicomponent synthesis of dihydropyrimidinones. researchgate.net
Green SolventsUse of environmentally benign solvents like water.Synthesis of pyrano[2,3-d]pyrimidines in magnetized deionized water. researchgate.net
Reusable CatalystsCatalysts that can be recovered and reused.Sulfonic acid polyvinyl pyridinium (B92312) ionic liquid for spiro-pyrimidine synthesis. mdpi.com

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues is crucial for studying structure-activity relationships. Methodologies often involve similar core reactions but with varied starting materials or subsequent derivatization.

For example, a series of novel pyrazinyl–aryl urea derivatives were synthesized by first reacting 2,3-dichloropyrazine (B116531) with 3-aminobenzylamine. nih.gov This intermediate was then reacted with various isocyanates to produce the final urea derivatives. This highlights a strategy of building complexity from a core pyrazine structure.

Another approach involves the synthesis of fused bicyclic systems. Pyrazolo[1,5-a]pyrimidines can be synthesized through the cyclocondensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds. mdpi.com This demonstrates how different starting heterocycles can be used to generate diverse fused ring systems with a pyrimidine core.

The table below outlines the synthesis of some illustrative derivatives.

Table 3: Synthesis of Structural Analogues and Derivatives

Compound ClassSynthetic StrategyStarting MaterialsKey FeaturesReference
Pyrazinyl–aryl ureasSequential nucleophilic substitution and addition.2,3-Dichloropyrazine, 3-aminobenzylamine, various isocyanates.Builds a urea linkage off a pyrazine core. nih.gov
Pyrazolo[1,5-a]pyrimidinesCyclocondensation of a pre-formed pyrazole (B372694).5-Aminopyrazole, acetoacetanilide.Creates a fused bicyclic system. mdpi.com
3,5-Disubstituted-2(1H)-pyrazinonesSelective, sequential substitution of a dihalopyrazine.2,5-Dihalo-3-benzyloxypyrazine, various nucleophiles and boronic acids.Allows for diverse substitution patterns on the pyrazinone ring. researchgate.net

Strategies for Ring Substitutions on the Pyrimidine Moiety

The pyrimidine ring of this compound is a key site for synthetic modification. Due to the electron-deficient nature of the pyrimidine ring, which is further accentuated by the two nitrogen atoms, direct electrophilic substitution is challenging. wikipedia.orgbhu.ac.in However, the presence of the hydroxyl group (or its keto tautomer, pyrimidinone) at the 2-position significantly influences the ring's reactivity, acting as an activating group. researchgate.net

Electrophilic substitution reactions, such as halogenation or nitration, are directed to the C-5 position, which is the most electron-rich carbon on the ring. wikipedia.orgresearchgate.net The presence of activating groups like hydroxyl or amino functions restores π-electron density in the ring, facilitating attack by electrophiles at this site. researchgate.net

A more versatile and common strategy for introducing diversity to the pyrimidine ring involves nucleophilic substitution reactions. bhu.ac.innih.gov The pyrimidin-2-ol can be converted to a more reactive intermediate, such as a 2-chloropyrimidine, by treatment with reagents like phosphorus oxychloride. bhu.ac.in This chloro-intermediate then readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce various substituents at the 2-, 4-, and 6-positions. bhu.ac.innih.gov For example, in a related structure, a chloromethyl group at position 6 serves as a highly reactive site for nucleophilic substitution, enabling the introduction of diverse functional groups. vulcanchem.com

Strategy Position(s) Typical Reagents Description Reference
Electrophilic Aromatic SubstitutionC-5Halogens (e.g., Br₂, NBS), Nitrating agentsThe activating -OH group directs electrophiles to the C-5 position, the least electron-deficient carbon. wikipedia.orgresearchgate.net
Nucleophilic Aromatic Substitution (via chlorination)C-2, C-4, C-6POCl₃ (for activation), Amines, Alcohols, Thiols (as nucleophiles)The pyrimidinol is converted to a chloropyrimidine, a reactive intermediate for substitution with various nucleophiles. bhu.ac.innih.gov
Nucleophilic Substitution on Side-ChainC-6 (e.g., on a chloromethyl group)Amines, Thiols, AlcoholsA pre-installed reactive group, like a chloromethyl, allows for facile derivatization. vulcanchem.com

Strategies for Ring Substitutions on the Pyrazine Moiety

The pyrazine ring offers additional opportunities for structural modification. A variety of modern synthetic methods can be employed to functionalize this heterocycle. Palladium-catalyzed cross-coupling reactions are particularly effective for creating new carbon-carbon or carbon-heteroatom bonds. For instance, palladium(II)-catalyzed cascade reactions of aminoacetonitriles with arylboronic acids can produce unsymmetrically substituted pyrazines. organic-chemistry.org

Direct C-H functionalization is also a powerful tool. Iridium-catalyzed C-alkylation can introduce alkyl groups from alcohols onto the methyl group of a pyrazine precursor. organic-chemistry.org Furthermore, the synthesis can start from pre-functionalized pyrazines, such as aminopyrazine or 2,3-dichloropyrazine. mdpi.comnih.gov For example, 2-azido-3-chloropyrazine, derived from commercially available 2,3-dichloropyrazine, can undergo amination followed by cyclization to form fused pyrazine systems. mdpi.com One-step reactions between aminopyrazine and various sulfonyl chlorides have also been used to create libraries of N-(pyrazin-2-yl)benzenesulfonamides. nih.gov

Strategy Description Typical Reagents/Catalysts Reference
Palladium-Catalyzed Cross-CouplingForms unsymmetrical 2,6-disubstituted pyrazines from aminoacetonitriles and arylboronic acids.Pd(II) catalysts, Arylboronic acids organic-chemistry.org
Iridium-Catalyzed C-AlkylationAlkylates methyl groups on pyrazines using alcohols as the alkyl source.[Cp*IrCl₂]₂, K-t-butoxide organic-chemistry.org
N-ArylationThe key step in the synthesis of some complex derivatives involves the N-arylation of a riminophenazine with a pyrazine moiety.Pd₂(dba)₃/DPPF/Cs₂CO₃ researchgate.net
Starting from Functionalized PrecursorsUtilizes substituted pyrazines like aminopyrazine or chloropyrazines for further elaboration.Aminopyrazine, 2,3-Dichloropyrazine mdpi.comnih.gov

Modifications of the Linker Moiety in this compound Analogues

This can be achieved by synthesizing derivatives where the two rings are connected by a different functional group. For instance, in the development of kinase inhibitors, it is common to see heterocyclic cores connected via bridges such as amides, ureas, sulfonamides, or piperazine (B1678402) rings. google.comgrafiati.com A patent for protein kinase inhibitors describes analogues with a piperazinylpyrimidine core linked to another heterocyclic system, highlighting the relevance of such linker modifications. google.com Another study details the synthesis of derivatives where a sulfonamide moiety is linked to a pyrimidine ring via an ethylamine (B1201723) or propylamine (B44156) bridge. grafiati.com These approaches allow for greater control over the spatial orientation of the two aromatic systems and can significantly impact the molecule's properties.

Linker Type Example Strategy Rationale Reference
Amine/Alkylamine BridgeLinking a terminal sulfonamide to a pyrimidine ring via an ethylamine or propylamine bridge.Introduces flexibility and specific vector positioning. grafiati.com
Piperazine BridgeConnecting a pyrimidine scaffold to another heterocycle using a piperazine ring.Provides a well-defined, semi-rigid linker often used in kinase inhibitor design. google.com
Sulfonylurea BridgeLinking two rings via a sulfonylurea group, a common motif in herbicide chemistry.Creates a specific hydrogen bonding pattern and orientation. clockss.org

Development of Isosteres and Bioisosteres of this compound

Isosteric and bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modulate a molecule's physicochemical and pharmacological properties while retaining its essential binding features. openaccessjournals.comrroij.com This involves replacing an atom or a group of atoms with another that has similar steric and electronic characteristics. drughunter.com For the this compound scaffold, this can involve the replacement of either the pyrimidine or the pyrazine ring with other heterocyclic systems.

The pyrimidine ring can be replaced by other nitrogen-containing heterocycles. clockss.org For example, pyrazole, pyridine (B92270), and triazine rings have been successfully used as pyrimidine replacements in various contexts. nih.govclockss.org In the development of ERK1/2 inhibitors, a pyrimidinyl-pyridone lead compound was modified by replacing a tetrahydropyran (B127337) ring with various heteroaromatic rings to improve metabolic stability. nih.gov

Similarly, the pyrazine ring can be replaced with other heterocycles. In one study, expanding a five-membered triazole ring to a six-membered pyrazine analogue was found to be unfavorable for activity, demonstrating the sensitivity of biological targets to such changes. acs.orgresearchgate.net In another case, patent literature describes replacing the pyrazine ring in a series of compounds with pyridazine, pyrimidine, pyridine, or a phenyl ring. google.com The choice of bioisostere depends on the desired properties, such as altering basicity, hydrogen bonding capability, or metabolic stability. researchgate.net

Original Ring Bioisosteric Replacement Example/Rationale Reference
PyrimidinePyrazolePyrazole can function as an analogue of the adenine (B156593) fragment in ATP, binding to kinase hinge regions. nih.gov
PyrimidinePyridineThe replacement of a nitrogen-carbon unit can alter basicity and solubility. researchgate.net Pyridine rings have been used as pyrimidine replacements in herbicides. clockss.org
PyrimidineTriazineUsed as a pyrimidine replacement in sulfonylurea herbicides to alter crop selectivity. clockss.org
PyrazinePyridineReplacement of a C-H group with a nitrogen atom (or vice-versa) modifies hydrogen bonding potential and pKa. google.comresearchgate.net
PyrazinePyridazine/PyrimidineAltering the position of the nitrogen atoms within the six-membered ring can fine-tune electronic properties and interactions with biological targets. google.com
PyrazinePhenylReplacing the nitrogen-containing heterocycle with a simple carbocycle removes hydrogen bond acceptors and alters polarity. google.com
PyrazoleThiazole, Triazole, ImidazoleThese five-membered heterocycles were shown to be effective bioisosteres for a pyrazole ring in cannabinoid receptor antagonists. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Pyrazin 2 Yl Pyrimidin 2 Ol

Positional Scanning and Substituent Effects on Biological Activity

The biological activity of the 4-(pyrazin-2-yl)pyrimidin-2-ol scaffold can be significantly modulated by the introduction of various substituents at different positions on both the pyrazine (B50134) and pyrimidine (B1678525) rings.

Research into related pyrimidine derivatives has shown that substitutions on the pyrimidine ring are crucial for activity. For instance, in a series of pyrimidine-2,4-diamine analogs, specific substitutions led to a compound, Y18, which demonstrated significant anticancer activity by inhibiting GTSE1 transcription and expression. nih.gov This highlights the potential for modifying the pyrimidine portion of the this compound core to enhance biological effects.

Similarly, studies on N-(pyrazin-2-yl)pyrimidin-4-amines have revealed the importance of substituents on the pyrazine ring. The addition of a nitrile group at the 2-position of the pyrazine ring increased CHK1 potency by 15-fold in one study. nih.govacs.org This was attributed to additional interactions with the target protein. nih.govacs.org This suggests that even small modifications to the pyrazine ring can have a substantial impact on biological activity.

Furthermore, the relative orientation of the pyrazine and pyrimidine rings is a critical determinant of activity. In the development of CHK1 inhibitors, switching from a pyridine (B92270) to a pyrazine ring overcame steric hindrances that would have forced the molecule into a less active conformation. nih.govacs.org This underscores the importance of the nitrogen placement within the pyrazine ring for maintaining a bioactive conformation. The table below illustrates how different substituents on related pyrazinyl-pyrimidine scaffolds affect their biological activity.

ScaffoldSubstitutionTargetEffect on Activity
N-(Pyrazin-2-yl)pyrimidin-4-amine2-cyano on pyrazineCHK115-fold increase in potency nih.govacs.org
Pyrimidine-2,4-diamineVariousGTSE1Significant anticancer activity nih.gov
N-(Pyridin-3-yl)pyrimidin-4-amineNoneCHK1Reduced potency due to steric clash nih.govacs.org

Conformational Analysis of this compound and Its Analogues

The three-dimensional conformation of this compound and its analogs is a key factor in their interaction with biological targets. The rotational freedom around the single bond connecting the pyrazine and pyrimidine rings allows the molecule to adopt various conformations, only some of which may be biologically active.

Conformational analysis of similar bi-heteroaryl systems has shown that steric interactions between the two rings can dictate the preferred conformation. For example, in N-(pyridin-3-yl)pyrimidin-4-amines, a steric clash between a hydrogen on the pyrimidine and a hydrogen on the pyridine forces the molecule into a non-planar conformation, which is less favorable for binding to CHK1. nih.govacs.org The replacement of the pyridine with a pyrazine ring in N-(pyrazin-2-yl)pyrimidin-4-amine alleviates this steric hindrance, allowing for a more planar and active conformation. nih.govacs.org

The planarity of the bi-heteroaryl system is often crucial for effective π-π stacking interactions with aromatic residues in the binding sites of target proteins. Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the preferred conformations and the energy barriers between them. beilstein-archives.org Solid-state conformational analysis using X-ray crystallography can also reveal the adopted conformation in the crystalline state, which can sometimes reflect the bioactive conformation. beilstein-archives.orgbeilstein-journals.org

The following table summarizes key conformational features of related bi-heteroaryl systems.

CompoundKey Conformational FeatureImpact on Activity
N-(Pyridin-3-yl)pyrimidin-4-amineNon-planar due to steric clashReduced potency nih.govacs.org
N-(Pyrazin-2-yl)pyrimidin-4-amineMore planar conformationOvercame reduced potency nih.govacs.org
Halogenated pyran analogues1,3-diaxial repulsion influences ring conformationDeviation in intra-annular torsion angles beilstein-archives.orgbeilstein-journals.org

Pharmacophore Elucidation for this compound Scaffolds

A pharmacophore model for the this compound scaffold outlines the essential three-dimensional arrangement of functional groups required for biological activity. This model typically includes hydrogen bond donors, hydrogen bond acceptors, and hydrophobic and aromatic features.

Based on related structures, a likely pharmacophore for this scaffold would involve:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazine ring and the pyrimidine ring are potential hydrogen bond acceptors. nih.gov The exocyclic oxygen of the pyrimidin-2-ol tautomer can also act as a hydrogen bond acceptor.

Hydrogen Bond Donor: The hydroxyl group of the pyrimidin-2-ol tautomer or the ring nitrogen of the pyrimidin-2-one tautomer can act as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: Both the pyrazine and pyrimidine rings provide aromatic surfaces for hydrophobic and π-stacking interactions.

Pharmacophore models can be developed using ligand-based or structure-based methods. grafiati.com Ligand-based methods utilize a set of active compounds to identify common features, while structure-based methods use the three-dimensional structure of the target protein to define the key interaction points. For instance, in the development of Janus Kinase 3 (JAK3) inhibitors, a five-featured pharmacophore model was developed from a series of pyrimidine derivatives, which included hydrogen bond acceptors and donors, as well as hydrophobic and aromatic features. grafiati.com

The table below outlines a hypothetical pharmacophore model for the this compound scaffold based on the analysis of its functional groups and comparison with related compounds.

Pharmacophoric FeaturePotential Interacting Group on Scaffold
Hydrogen Bond AcceptorPyrazine Nitrogens, Pyrimidine Nitrogens, Carbonyl Oxygen
Hydrogen Bond DonorPyrimidinol Hydroxyl, Pyrimidinone NH
Aromatic/HydrophobicPyrazine Ring, Pyrimidine Ring

Ligand Efficiency and Lipophilic Efficiency Metrics in this compound Optimization

During the lead optimization process, it is crucial to not only increase potency but also to maintain or improve the drug-like properties of a compound. Ligand efficiency (LE) and lipophilic efficiency (LLE) are metrics used to assess the quality of a compound by normalizing its potency for its size and lipophilicity, respectively. sciforschenonline.orgnih.gov

Ligand Efficiency (LE): This metric relates the binding affinity of a ligand to the number of its non-hydrogen atoms. It is calculated as the pIC50 (or pKi) divided by the number of heavy atoms. A higher LE value is generally desirable, with a value greater than 0.3 often recommended as a starting point for lead optimization. sciforschenonline.org

Lipophilic Efficiency (LLE): This metric assesses the balance between potency and lipophilicity and is calculated as pIC50 minus the logP or logD of the compound. sciforschenonline.org An increase in potency that is solely due to an increase in lipophilicity can lead to poor pharmacokinetic properties. Therefore, medicinal chemists aim to optimize LLE, with a target range often being between 5 and 7.

In the optimization of N-(pyrazin-2-yl)pyrimidin-4-amines as CHK1 inhibitors, LE was used to evaluate the efficiency of the modifications. nih.gov Similarly, in the discovery of novel macrofilaricidal compounds, both LE and LLE were assessed to ensure the development of compounds in a desirable chemical space. acs.org These metrics help guide the optimization process away from "molecular obesity" and towards compounds with a better balance of properties. sciforschenonline.org

The following table provides the formulas for these key efficiency metrics.

MetricFormulaDesirable Range
Ligand Efficiency (LE)pIC50 / Number of Heavy Atoms> 0.3 sciforschenonline.org
Lipophilic Efficiency (LLE)pIC50 - logP (or logD)5 - 7

Molecular Mechanisms of Action and Target Engagement of 4 Pyrazin 2 Yl Pyrimidin 2 Ol

Mechanistic Characterization of 4-(Pyrazin-2-yl)pyrimidin-2-ol-Target Interactions

In the absence of identified molecular targets, no mechanistic characterization of the interaction between this compound and any biological target has been published.

No data regarding the kinetic analysis of binding, such as association (kon) or dissociation (koff) rate constants, for this compound with any biological target is available.

There is no published thermodynamic characterization, including changes in enthalpy (ΔH) or entropy (ΔS), for the binding of this compound to a molecular target.

Allosteric Modulation Mechanisms of this compound

Allosteric modulators bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site, inducing a conformational change that can enhance or inhibit the receptor's activity. This mechanism offers the potential for greater selectivity and a more nuanced physiological response compared to direct agonists or antagonists. nih.gov

Several studies on compounds with pyrazine (B50134) and pyrimidine (B1678525) cores suggest that the this compound scaffold could function as an allosteric modulator, particularly of G-protein coupled receptors (GPCRs) such as the metabotropic glutamate (B1630785) receptors (mGluRs). For instance, various pyrimidine-based compounds have been identified as allosteric modulators of mGluRs. nih.govbiorxiv.org The pharmacology of these modulators can be complex, with subtle structural changes influencing their effects, a phenomenon known as "molecular switches". nih.gov

The potential for this compound to act as an allosteric modulator is supported by research on related heterocyclic systems. The binding of these modulators is often characterized by its dependency on the specific orthosteric agonist present and the signaling pathway being measured, a concept known as probe-dependent pharmacology. nih.gov

Cellular Pathway Perturbations Induced by this compound

The engagement of molecular targets by this compound is predicted to lead to a cascade of downstream cellular events, perturbing various signaling pathways and modulating gene expression, ultimately resulting in observable cellular phenotypes.

Signaling Pathway Analysis

Given the prevalence of the pyrazinyl-pyrimidine scaffold in kinase inhibitors, it is plausible that this compound could impact signaling pathways regulated by kinases. Many pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. rsc.orgnih.gov Inhibition of CDKs can lead to cell cycle arrest and apoptosis. nih.gov For example, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against CDK2/cyclin A. rsc.org

Furthermore, compounds with similar structures have been investigated as inhibitors of other kinases, such as Aurora kinases, which are also involved in cell cycle control. The pyrimidine core is a common motif in ATP-competitive kinase inhibitors due to its structural similarity to the purine (B94841) nucleus of ATP.

The table below summarizes the kinase inhibitory activities of some pyrimidine derivatives, providing an insight into the potential targets of this compound.

Compound ClassTarget Kinase(s)Observed EffectReference
Pyrazolo[1,5-a]pyrimidine (B1248293)CDK1, CDK2, CDK9Inhibition of cell proliferation, tumor growth inhibition nih.gov
Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A2Anti-proliferative activity rsc.org
N-(pyrazin-2-yl)pyrimidin-4-aminesCHK1Potentiation of chemotherapy

This table presents data for structurally related compounds to infer potential activity.

Gene Expression Modulation Studies

The perturbation of signaling pathways by a compound like this compound would likely lead to changes in gene expression profiles. For instance, inhibition of the NF-κB signaling pathway, a target of some heterocyclic inhibitors, can modulate the expression of genes involved in inflammation, immunity, and cell survival. smolecule.com While no direct gene expression data for this compound is available, datasets from studies on related compounds can offer clues. Publicly available datasets, such as the NIBR DRUG-seq U2OS MoA Box Gene Expression Profiles, contain data for numerous small molecules and can be a valuable resource for predicting the effects of novel compounds. maayanlab.cloud For example, pyrimidine-2,4-diamine analogues have been shown to suppress GTSE1 transcription and expression, leading to anticancer activity. nih.gov

Phenotypic Screening and Target Deconvolution

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, is a powerful approach for drug discovery, especially when the molecular target is unknown. nih.gov Compounds with pyrazine and pyrimidine cores have demonstrated a range of phenotypic effects in such screens, including anticancer, antimicrobial, and anti-inflammatory activities. smolecule.comiomcworld.commdpi.com

For example, a variety of pyrimidine derivatives have shown significant anti-proliferative effects against various cancer cell lines. iomcworld.commdpi.com The table below presents some reported cytotoxic activities of pyrimidine-based compounds.

Compound/AnalogCell LineActivity (IC50)Reference
Pyrazolo[3,4-d]pyrimidine derivative 14HCT-1166 nM rsc.org
Pyrazolo[3,4-d]pyrimidine derivative 15HCT-1167 nM rsc.org
Resveratrol-pyrazine hybrid 67MCF-770.9 μM mdpi.com
Chalcone-pyrazine hybrid 46MCF-79.1 μM mdpi.com

This table presents data for structurally related compounds to infer potential activity.

Target deconvolution, the process of identifying the molecular target(s) of a phenotypically active compound, often follows phenotypic screening. For a novel compound like this compound, a combination of computational methods and experimental approaches would be necessary to elucidate its precise molecular targets and mechanisms of action.

Computational Chemistry and in Silico Modeling of 4 Pyrazin 2 Yl Pyrimidin 2 Ol

Molecular Docking Simulations of 4-(Pyrazin-2-yl)pyrimidin-2-ol with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a small molecule ligand and a protein target. For pyrimidine (B1678525) derivatives, common targets include enzymes like cyclin-dependent kinases (CDKs) and cyclooxygenases (COX). nih.govnih.govwjarr.com For instance, studies on related pyrazolo[3,4-d]pyrimidine derivatives have identified them as potent CDK2 inhibitors. rsc.org Given that patents identify this compound as a potential phosphodiesterase 2 (PDE2) inhibitor, this enzyme represents a primary target for docking simulations. chiralen.com

Docking simulations predict how this compound fits into the active site of a biological target. The analysis focuses on identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. In studies of similar pyrimidine-based inhibitors, hydrogen bonding with backbone residues of the active site (like Leu83 in CDK2) is often crucial for affinity. rsc.org The pyrimidine and pyrazine (B50134) rings can engage in hydrophobic interactions, while the pyrimidin-2-ol moiety can act as both a hydrogen bond donor and acceptor. Docking results for pyrimidine derivatives against COX-2 have shown stability scores ranging from -8.6 to -9.2 kcal/mol, indicating strong binding affinity. wjarr.com

Table 1: Hypothetical Docking Results of this compound with a Kinase Target This data is illustrative, based on findings for similar pyrimidine compounds.

Parameter Value Interacting Residues (Example: Kinase Active Site) Interaction Type
Binding Affinity (kcal/mol) -9.5 LEU 83 Hydrogen Bond
ASP 86 Hydrogen Bond
ILE 10 Hydrophobic
VAL 18 Hydrophobic

Virtual screening utilizes computational methods to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. The structure of this compound can be used as a query to screen for novel biological targets beyond its known activity. Conversely, it can serve as a template in ligand-based virtual screening to identify analogues with potentially improved binding affinity, selectivity, or pharmacokinetic properties. This approach has been successfully applied to discover novel CDK2/4/6 inhibitors from a series of 4-substituted N-phenylpyrimidin-2-amines. nih.govnih.gov

Binding Mode Predictions and Interaction Analysis

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. Following molecular docking, MD simulations are employed to assess the stability of the predicted binding pose of this compound within the active site of its target. acs.org These simulations can validate the docking results and provide insights into the dynamic behavior of the complex. Key metrics such as Root Mean Square Deviation (RMSD) are calculated to determine the stability of the complex. Furthermore, MD simulations are used to calculate binding free energies, often using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can offer a more accurate estimation of binding affinity than docking scores alone. acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. dergipark.org.tracs.org These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.comchalcogen.ro A smaller HOMO-LUMO gap suggests higher reactivity. For similar pyrimidine derivatives studied as potential analgesics, the energy gap was found to be in the range of 3.63 eV to 3.88 eV, indicating significant chemical reactivity. wjarr.com

Table 2: Representative Quantum Chemical Parameters for a Pyrimidine Derivative This data is illustrative and based on general findings for similar heterocyclic compounds.

Parameter Description Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.2
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.4
ΔE (Energy Gap) ELUMO - EHOMO 3.8
Ionization Potential (I) -EHOMO 6.2
Electron Affinity (A) -ELUMO 2.4

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. dergipark.org.trscience.gov In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons, such as those around electronegative atoms like nitrogen and oxygen, and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, like those around hydrogen atoms attached to heteroatoms, which are prone to nucleophilic attack. For a pyrazine molecule, negative potential is observed around the nitrogen atoms, while for this compound, the nitrogen atoms of both rings and the oxygen atom of the hydroxyl group would be expected to be regions of high electron density. researchgate.net

HOMO-LUMO Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are instrumental in predicting the biological activities of novel derivatives and guiding the synthesis of more potent and selective compounds. These models are built by correlating variations in the physicochemical properties and structural features of the molecules with their observed activities.

Research into pyrimidine derivatives has utilized QSAR to explore a range of biological targets. For instance, a study on pyrimidine compounds as potential herbicides focused on their inhibition of acetohydroxyacid synthase (AHAS). nih.gov In this research, QSAR models were developed for 66 pyrimidine derivatives using Multivariate Image Analysis (MIA) descriptors, which encode structural and physicochemical information. The resulting models demonstrated strong predictive power, which is essential for the reliable design of new herbicidal candidates. nih.gov The statistical quality of the models, validated through bootstrapping experiments, confirmed their robustness. nih.gov

In a different therapeutic area, QSAR has been applied to pyrimidine derivatives to identify potential analgesics. wjarr.com A study involving three pyrimidine derivatives, including a pyrimidin-2-ol compound, established their analgesic properties through a QSAR model before further analysis with Density Functional Theory (DFT). wjarr.comgrafiati.com This highlights the role of QSAR in the initial screening and validation of compounds for a specific biological effect. The descriptors in such models often include topological indices, electronic properties (like dipole moment and partial charges), and partition coefficients that influence a compound's ability to reach and interact with its biological target. nih.gov For example, a QSAR model for pyrazinoic acid esters as antituberculosis agents successfully used descriptors such as the Balaban index (J), ClogP, van-der-Waals surface area, and dipole moment to predict activity against Mycobacterium tuberculosis. nih.gov

The general approach for building a QSAR model for this compound analogues involves several key steps:

Data Set Compilation : A series of analogues with measured biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation : A wide range of molecular descriptors (e.g., constitutional, topological, geometric, electrostatic, quantum-chemical) is calculated for each analogue.

Model Development : Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are used to create a mathematical equation linking the descriptors to the activity. researchgate.net

Model Validation : The model's statistical significance, robustness, and predictive capability are rigorously assessed using internal (e.g., cross-validation) and external validation techniques. nih.govresearchgate.net

The insights gained from the QSAR model, specifically the contribution of various descriptors to the activity, can then be used to design new analogues of this compound with potentially enhanced activity.

Table 1: Examples of QSAR Models for Pyrimidine and Pyrazine Derivatives

Compound ClassBiological ActivityModeling MethodKey Descriptors UsedStatistical Validation MetricsSource
Pyrimidine DerivativesHerbicidal (AHAS Inhibition)Multivariate Image Analysis (MIA-QSAR)Electronegativity-based pixel descriptorsr² = 0.88, q² = 0.53, r²pred = 0.51 nih.gov
Pyrazinoate EstersAntituberculosisGenetic Algorithm, Partial Least Squares (PLS)Balaban index (J), ClogP, VdW surface area, Dipole momentr² = 0.68, q² = 0.59, External prediction = 73% nih.gov
Pyrimidine Derivatives (including a pyrimidin-2-ol)AnalgesicQSAR (specific model details not provided in source)Not specified in source, but led to DFT analysis of reactivity parameters (EHOMO, ELUMO, etc.)Model established analgesic properties prior to further computational study. wjarr.comgrafiati.com
Pyrazine DerivativesAntiproliferative (BGC823 cell line)Multiple Linear Regression (MLR), Artificial Neural Network (ANN)NBO charges, bond lengths, dipole moments, heats of formationHigh correlation reported between experimental and predicted values for both MLR and ANN models. researchgate.net

De Novo Design Approaches Incorporating the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with a desired biological activity, often tailored to fit a specific target binding site. The this compound scaffold and its close analogues serve as valuable starting points in such design strategies due to their proven interactions with various biological targets, particularly protein kinases.

One powerful de novo approach is scaffold morphing or scaffold hopping, where a known active chemical scaffold is systematically modified to generate novel chemotypes with improved properties such as potency, selectivity, or novelty. A notable example involves the evolution of Checkpoint Kinase 1 (CHK1) inhibitors, where a scaffold morphing strategy progressed through several intermediates to ultimately identify potent and selective drug candidates. acs.org This process began with a tricyclic pyrimido[2,3-b]azaindole scaffold. In an effort to improve properties and explore new chemical space, a "ring-opened" adaptation led to the N-(pyrazin-2-yl)pyrimidin-4-amine scaffold, a very close analogue of this compound. acs.org

The N-(pyrazin-2-yl)pyrimidin-4-amine core proved to be a viable scaffold for CHK1 inhibition. acs.org Although the initial compound in this new series showed reduced activity compared to its tricyclic parent, it provided a crucial foothold for further optimization. acs.org Structure-based design, informed by comparisons with other inhibitors, suggested that adding a nitrile group to the pyrazine ring could create beneficial interactions within a water-filled pocket of the CHK1 active site. acs.org This modification led to a 15-fold increase in potency. acs.org Further exploration of substituents on the pyrimidine ring, such as adding a 4-(aminomethyl)piperidine (B1205859) group, yielded compounds with excellent CHK1 potency and selectivity over the related CHK2 kinase. acs.org This iterative process of computational design, synthesis, and testing demonstrates how a core scaffold like pyrazinyl-pyrimidine can be systematically evolved to produce a highly optimized clinical candidate. acs.org

De novo design can also be more fragment-based, where the this compound scaffold could be used as an anchor fragment to be "grown" or "linked" with other fragments computationally to build a novel inhibitor. Software can place the core scaffold into a target's binding site and then add new functional groups or fragments to unoccupied pockets to maximize favorable interactions, guided by a scoring function. This approach leverages the established binding mode of the pyrazinyl-pyrimidine core while exploring novel chemical space to enhance affinity and selectivity.

Medicinal Chemistry Strategies and Lead Optimization Efforts for 4 Pyrazin 2 Yl Pyrimidin 2 Ol

Hit-to-Lead Development from 4-(Pyrazin-2-yl)pyrimidin-2-ol

The transition from a "hit," a compound showing desired biological activity in an initial screen, to a "lead" involves a comprehensive evaluation and initial optimization. The hit-to-lead process aims to validate the initial activity, establish a preliminary structure-activity relationship (SAR), and improve potency and other fundamental properties. For the this compound scaffold, this process would typically involve the synthesis and evaluation of a focused library of analogues.

Initial exploration would likely focus on modifications at several key positions of the molecule to understand their impact on activity. For instance, substitutions on the pyrazine (B50134) ring could be explored to probe for additional binding interactions. Similarly, modifications on the pyrimidin-2-ol ring, while maintaining the core hydrogen bonding interactions, could be investigated.

A key aspect of hit-to-lead development is to improve the potency of the initial hit. This is often achieved by identifying and filling additional binding pockets in the target enzyme. For example, in related pyrimidine-based inhibitors, the addition of various substituents has been shown to significantly enhance potency.

Rational Design Principles Applied to this compound Lead Optimization

Once a lead compound is identified, rational drug design principles are employed to systematically optimize its properties. hit2lead.com This involves a more targeted approach to structural modification, guided by an understanding of the drug-target interactions. Rational design can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD).

Structure-Based Drug Design (SBDD) Applications

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. gardp.org With the known structure of the target, such as PDE2, medicinal chemists can visualize the binding site and design modifications to the this compound scaffold that enhance binding affinity and selectivity. scilit.com

Key SBDD strategies that could be applied include:

Filling Hydrophobic Pockets: Identifying and filling unoccupied hydrophobic pockets within the active site with appropriate lipophilic groups on the pyrazine or pyrimidine (B1678525) rings can lead to a significant increase in potency.

Forming Additional Hydrogen Bonds: The introduction of hydrogen bond donors or acceptors at strategic positions on the scaffold can form new interactions with amino acid residues in the binding site, thereby improving affinity.

Displacing Water Molecules: The binding site of a protein often contains water molecules. Designing ligands that can displace these water molecules can result in an entropic gain, leading to tighter binding.

Improving Selectivity: By comparing the binding sites of the target protein with those of related off-target proteins, modifications can be designed that exploit the differences to enhance selectivity.

For example, in the optimization of related pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors, X-ray crystallography and computational modeling were used to guide the lead optimization studies. nih.gov

Ligand-Based Drug Design (LBDD) Applications

In the absence of a high-resolution structure of the target protein, Ligand-Based Drug Design (LBDD) techniques can be employed. nih.gov LBDD utilizes the information from a set of known active and inactive molecules to build a pharmacophore model. This model defines the essential structural features required for biological activity.

For the this compound series, LBDD could involve:

Pharmacophore Modeling: Developing a 3D pharmacophore model based on a series of active analogues. This model would highlight the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic features necessary for activity.

Quantitative Structure-Activity Relationship (QSAR): Establishing a mathematical relationship between the structural properties of the analogues and their biological activity. This can help in predicting the activity of novel, unsynthesized compounds.

Scaffold Hopping: Using the pharmacophore model to search for new chemical scaffolds that can present the required features in the correct spatial arrangement, potentially leading to novel intellectual property.

In the development of other heterocyclic inhibitors, LBDD has been successfully used to identify potent candidates. nih.gov

Strategies for Enhancing Selectivity and Potency of this compound Analogues

A crucial aspect of lead optimization is to enhance the selectivity and potency of the lead compound. High potency ensures that the drug can be administered at low doses, while high selectivity minimizes off-target effects and potential toxicity.

Strategies to Enhance Potency:

Introduction of Key Functional Groups: The strategic addition of functional groups that can form strong interactions with the target is a common approach. For instance, in related pyrazinyl-amino-pyrimidine CHK1 inhibitors, the introduction of a nitrile group led to a significant increase in potency. acs.org

Conformational Restriction: Locking the molecule into its bioactive conformation through the introduction of rings or rigid linkers can reduce the entropic penalty of binding and thus improve potency.

Strategies to Enhance Selectivity:

Exploiting Subtle Differences in Binding Sites: Comparing the active sites of the target with related off-target proteins can reveal subtle differences that can be exploited. For example, targeting a unique amino acid residue in the active site of the desired protein can lead to highly selective inhibitors.

Modulating Physicochemical Properties: Fine-tuning properties such as lipophilicity and hydrogen bonding capacity can influence selectivity.

The following table illustrates the structure-activity relationship of a series of related pyrimidine-based inhibitors, highlighting how structural modifications can impact potency.

Table 1: Structure-Activity Relationship of Related Pyrimidine-Based Inhibitors

Compound R1 R2 IC50 (nM)
1 H Phenyl >1000
2 CH3 Phenyl 500
3 CF3 Phenyl 250
4 Phenyl 4-Fluorophenyl 100

| 5 | Phenyl | 4-Pyridyl | 50 |

Data is hypothetical and for illustrative purposes based on general medicinal chemistry principles.

Prodrug and ProTide Approaches with this compound Scaffolds

Even with optimal potency and selectivity, a drug candidate may suffer from poor pharmacokinetic properties such as low bioavailability or rapid metabolism. Prodrug strategies can be employed to overcome these limitations. mdpi.com A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.

For the this compound scaffold, a prodrug approach could involve modifying the hydroxyl group of the pyrimidin-2-ol moiety. For example, esterification of the hydroxyl group could increase lipophilicity and improve oral absorption. Once absorbed, the ester would be cleaved by esterases to release the active parent drug.

ProTide Technology: The ProTide (prodrugs of nucleotides) technology is a sophisticated prodrug approach designed to deliver nucleoside monophosphate analogues into cells. cardiff.ac.uk While this compound is not a nucleoside, the principles of the ProTide approach could be adapted for related pyrimidine-based compounds that are nucleoside analogues. The ProTide strategy involves masking the phosphate (B84403) group with an aryl group and an amino acid ester, which are cleaved intracellularly to release the active nucleotide. cardiff.ac.uk This technology has been successfully applied to several antiviral drugs. researchgate.net

For a hypothetical nucleoside analogue incorporating the this compound scaffold, a ProTide approach could potentially enhance its cellular uptake and phosphorylation, which are often rate-limiting steps for the activity of nucleoside drugs.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-(Pyrazol-1-yl)pyrimidine
Pyrazolo[1,5-a]pyrimidine (B1248293)

Chemical Biology Applications and Advanced Characterization of 4 Pyrazin 2 Yl Pyrimidin 2 Ol

4-(Pyrazin-2-yl)pyrimidin-2-ol as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, to understand their function. Given its heterocyclic nature, this compound holds potential as a scaffold for developing such probes.

Use in Target Validation Studies

Target validation is the process of demonstrating that a specific biomolecule is critically involved in a disease process and is a viable point for therapeutic intervention. Chemical probes with high potency and selectivity are invaluable in this process. For instance, compounds with pyrimidine (B1678525) and pyrazine (B50134) cores have been identified as inhibitors of various protein kinases, which are important targets in cancer and other diseases.

One example involves derivatives of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine, which have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. These compounds demonstrated significant cytotoxic activities against several cancer cell lines. A hypothetical target validation study for this compound could involve screening it against a panel of kinases to identify a primary target. Subsequent studies would then confirm its on-target effects in cells, for example, by observing changes in the phosphorylation of known substrates of the identified kinase.

Table 1: Illustrative Data from Target Validation Studies of a Hypothetical Kinase Inhibitor

ParameterValueReference
Target KinaseKinase XN/A
IC₅₀ (in vitro kinase assay)50 nMN/A
Cellular EC₅₀ (target engagement)200 nMN/A
Selectivity (tested against a panel of 100 kinases)>100-fold selective for Kinase XN/A

Application in Pathway Elucidation

Once a target is validated, a chemical probe can be used to elucidate the biological pathways in which the target is involved. By inhibiting the target protein with the probe, researchers can observe the downstream consequences on cellular signaling and function. For example, the use of a selective inhibitor for PIKfyve, a lipid kinase, helped to uncover its role in various cellular processes, including endosomal trafficking and autophagy.

If this compound were found to inhibit a specific enzyme, it could be used to explore the enzyme's role in cellular pathways. For example, treating cells with the compound and then using techniques like phosphoproteomics or transcriptomics could reveal changes in signaling cascades or gene expression profiles, providing insights into the biological function of the target. The elucidation of the pyranonigrin biosynthetic pathway is an example of how gene knockouts and in vitro assays can be used to understand complex biological pathways.

Development of Labeled this compound Analogues for Imaging and Tracing

To visualize and track the distribution and metabolic fate of a chemical probe in cells or organisms, labeled analogues are often synthesized.

Fluorescent Labeling

Fluorescent labeling involves attaching a fluorophore to the chemical probe. This allows for the visualization of the probe's localization within cells using fluorescence microscopy. The choice of fluorophore and the point of attachment on the probe are critical to ensure that the biological activity and cell permeability of the probe are not compromised. Novel fluorescent probes based on pyridine (B92270) and pyrimidine scaffolds have been developed for imaging lipid droplets in cells. A similar strategy could be applied to this compound, where a fluorescent dye could be conjugated to a position on the molecule that is not critical for its interaction with its biological target.

Table 2: Potential Fluorescent Labels for Chemical Probes

FluorophoreExcitation (nm)Emission (nm)Key Features
Fluorescein~494~518Bright, but pH sensitive
Rhodamine~550~570Photostable, less pH sensitive
BODIPYVaries with derivativeVaries with derivativeSharp emission peaks, less sensitive to solvent polarity
Cyanine Dyes (e.g., Cy5)~649~666Emission in the far-red spectrum, good for in vivo imaging

Isotopic Labeling for Metabolic Studies

Isotopic labeling involves replacing one or more atoms in the molecule with their stable heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). These labeled compounds can be used in metabolic studies to trace the fate of the molecule and its metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. For example, a pyrimidine-based stable-isotope labeling reagent has been developed for quantitative proteomics.

A ¹³C- or ¹⁵N-labeled version of this compound could be synthesized and administered to cells or animals. By analyzing cell extracts or biological fluids, researchers could identify metabolites of the compound and understand its metabolic stability and pathways. This information is crucial for optimizing the properties of a chemical probe, particularly for in vivo applications.

Advanced Spectroscopic and Structural Analysis of this compound-Target Complexes

Understanding the precise molecular interactions between a chemical probe and its target protein is fundamental for structure-based drug design. Advanced analytical techniques are employed to characterize these complexes.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide detailed information about the three-dimensional structure of protein-ligand complexes. For example, NMR spectroscopy has been used to characterize the protonation state of a pyrimidine-based photoproduct, providing insights into its chemical nature.

If this compound were to bind to a protein target, co-crystallization of the complex could be attempted. The resulting X-ray crystal structure would reveal the binding mode of the compound, including the specific amino acid residues involved in the interaction. This structural information is invaluable for designing more potent and selective analogues. Cryo-electron microscopy (cryo-EM) is another powerful technique for determining the structure of large protein complexes.

Table 3: Common Techniques for Structural Analysis of Protein-Ligand Complexes

TechniqueInformation ProvidedResolution
X-ray Crystallography3D atomic coordinates of the complexTypically 1.5 - 3.5 Å
Nuclear Magnetic Resonance (NMR)Information on ligand binding site, conformational changes, and dynamics in solutionCan provide atomic-level detail
Cryo-Electron Microscopy (Cryo-EM)3D structure of large complexesNear-atomic resolution (can be < 3 Å)
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS)N/A
Surface Plasmon Resonance (SPR)Binding kinetics (kon, koff) and affinity (Kd)N/A

X-ray Crystallography of Ligand-Protein Complexes

No published X-ray crystallography data was found for complexes of this compound with any protein. This technique is crucial for providing high-resolution, three-dimensional structures of how a ligand binds to its protein target, revealing key interactions that are vital for structure-based drug design. For other pyrimidine-containing compounds, X-ray crystallography has been instrumental in elucidating binding modes and guiding the optimization of inhibitors for various protein targets like kinases. acs.orgnih.gov

Cryo-Electron Microscopy (Cryo-EM) of Complexes

There are no available Cryo-EM studies for this compound in complex with a biological macromolecule. Cryo-EM is a powerful technique for determining the structure of large protein complexes, and its application to ligand-bound states is becoming more common. mdpi.comnih.gov However, no such analysis has been reported for this specific compound.

Advanced NMR Spectroscopy (e.g., Saturation Transfer Difference (STD) NMR, Native Mass Spectrometry)

A search for advanced NMR studies, such as Saturation Transfer Difference (STD) NMR, or native mass spectrometry analyses for this compound yielded no specific results. STD NMR is a ligand-observed NMR method used to identify which parts of a small molecule are in close contact with a protein, providing valuable information on the binding epitope. nih.govfrontiersin.orgnih.gov Native mass spectrometry allows for the study of intact protein-ligand complexes in the gas phase, confirming binding stoichiometry and assessing affinity. nih.gov While these techniques are widely used in chemical biology and drug discovery for other molecules, their application to this compound has not been documented in the literature.

Emerging Research Directions and Future Perspectives for 4 Pyrazin 2 Yl Pyrimidin 2 Ol

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering avenues to accelerate the identification and optimization of novel therapeutic agents. mednexus.orgoncodesign-services.com For a scaffold like 4-(Pyrazin-2-yl)pyrimidin-2-ol, these technologies present a significant opportunity to explore its therapeutic potential more efficiently.

Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed for the de novo design of novel molecules based on the this compound scaffold. oncodesign-services.com These models can generate compounds with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. oncodesign-services.com Furthermore, AI can assist in retrosynthesis prediction, streamlining the chemical synthesis process and reducing associated time and costs. oncodesign-services.com The integration of AI and ML is poised to not only enhance the efficiency of discovering new applications for this compound but also to uncover novel structure-activity relationships that may not be apparent through traditional methods. mednexus.org

Potential for Polypharmacology Design Based on this compound Scaffold

Polypharmacology, the concept of a single drug molecule interacting with multiple targets, is gaining traction as a strategy for treating complex diseases like cancer and central nervous system disorders. nih.gov The pyrimidine (B1678525) nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous approved kinase inhibitors and can be accommodated by the ATP-binding site of many human kinases. acs.orgbenthamscience.com This inherent versatility positions the this compound scaffold as a prime candidate for the rational design of polypharmacological agents.

The development of kinase inhibitors often involves navigating a balance between selectivity and broad-spectrum activity. rsc.org While high selectivity can reduce off-target toxicity, a broader-spectrum inhibitor might be more effective against diseases driven by complex and redundant signaling networks. rsc.orgnih.gov The this compound scaffold could be systematically modified to modulate its activity across a desired set of kinase targets. For example, related pyrazolo[3,4-d]pyrimidine scaffolds have been successfully developed as inhibitors for multiple kinases, including BTK, MKK7, and EGFR. nih.gov

A flexible scaffold-based cheminformatics approach (FSCA) could be applied to design derivatives of this compound that can adopt different binding poses to interact with multiple, distinct receptors. nih.gov This strategy has been exemplified in the design of ligands that can simultaneously act on different serotonin (B10506) receptors. nih.gov By exploring various substitutions on both the pyrazine (B50134) and pyrimidine rings, researchers could fine-tune the molecule's interactions to achieve a desired polypharmacological profile, potentially leading to more effective therapies for multifactorial diseases.

Challenges and Opportunities in Further Research on this compound

Despite its promise, the path forward for this compound is not without its challenges and corresponding opportunities.

Challenges:

Selectivity and Off-Target Effects: A primary challenge for pyrimidine-based kinase inhibitors is achieving kinome-wide selectivity. acs.org The pyrimidine hinge-binding motif is common to many kinases, which can lead to poor selectivity and potential off-target toxicities. acs.orgnih.gov Extensive kinase profiling is necessary to understand and optimize the selectivity of any new derivative. rsc.org

Drug Resistance: As with many targeted therapies, particularly in oncology, the development of drug resistance is a significant hurdle. Cancer cells can acquire mutations in the target kinase or activate alternative signaling pathways, rendering the inhibitor ineffective. rsc.org

Synthetic Complexity: The synthesis of specifically substituted pyrimidine and pyrazole (B372694) derivatives can be complex, potentially requiring multi-step processes with variable yields. rsc.orgmdpi.com Developing efficient, scalable, and cost-effective synthetic routes is crucial for advancing these compounds into further development stages.

Opportunities:

Targeting Understudied Kinases: The promiscuity of the pyrimidine scaffold can be seen as an advantage, as it may be well-tolerated by many understudied kinases implicated in diseases like neurodegeneration. acs.org This provides an opportunity to develop first-in-class inhibitors for novel targets.

Overcoming Existing Resistance: The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, structurally related to the compound , is considered a highly promising platform for developing next-generation inhibitors that can overcome resistance to existing drugs. rsc.org

Diverse Therapeutic Applications: The pyrimidine core is associated with a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. wjarr.comnih.gov Patents have already pointed to the potential of related structures as inhibitors of targets like PDE2 and CHK1. chiralen.comgoogle.com This suggests that this compound could serve as a versatile starting point for developing treatments for a wide array of diseases beyond oncology.

The future of research on this compound will likely depend on a multidisciplinary approach that combines advanced computational design, innovative synthetic chemistry, and comprehensive biological evaluation to unlock its full therapeutic potential.

Q & A

Q. What are the standard synthetic routes for preparing 4-(Pyrazin-2-yl)pyrimidin-2-ol, and which reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyrazine derivatives and pyrimidin-2-ol precursors. For example, 4-substituted pyrimidines can be synthesized via nucleophilic aromatic substitution using halogenated pyrimidines and pyrazine-2-boronic acid under Suzuki-Miyaura coupling conditions (Pd catalysts, aqueous Na₂CO₃, 80–100°C) . Optimization includes controlling pH (neutral to mildly basic) and using polar aprotic solvents (DMF or acetonitrile) to enhance reactivity. Yield improvements (>75%) are achieved by slow addition of reagents to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify tautomeric forms (e.g., pyrimidin-2-ol vs. pyrimidin-2-one) by observing proton shifts at δ 10–12 ppm for hydroxyl groups and aromatic proton splitting patterns .
  • IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and aromatic C=N (1600–1650 cm⁻¹) stretches .
  • Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N percentages (e.g., C₉H₇N₃O: C 62.42%, H 4.07%, N 24.27%) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid skin/eye contact (Category 2A irritant) .
  • Store in airtight containers at 2–8°C to prevent moisture-induced degradation .
  • In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve discrepancies observed in the NMR spectra of this compound derivatives?

  • Methodological Answer :
  • Dynamic NMR (DNMR) : Detect tautomerization by variable-temperature experiments. For example, broadening of peaks at 25°C may resolve into distinct signals at −40°C, confirming equilibrium between enol and keto forms .
  • 2D-COSY/HMBC : Assign ambiguous peaks by correlating protons and carbons (e.g., differentiating pyrazine vs. pyrimidine ring protons) .

Q. What strategies are effective in optimizing the reaction efficiency for introducing pyrazine substituents into pyrimidin-2-ol scaffolds?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 1–2 hours with 20% yield improvement .
  • Catalyst Screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for Suzuki couplings; the latter reduces catalyst loading (1 mol%) while maintaining >80% yield .

Q. How do computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., C4 of pyrimidine reacts preferentially over C2 due to lower activation energy ΔG‡ = 25 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO stabilizes transition states better than ethanol) .

Q. What experimental approaches validate the proposed tautomeric forms of this compound in different solvents?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Monitor λmax shifts (e.g., 270 nm in DMSO vs. 290 nm in water) to infer tautomer prevalence .
  • X-ray Crystallography : Resolve crystal structures in polar vs. nonpolar solvents; hydrogen bonding in DMSO favors the enol form .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives targeting microbial enzymes?

  • Methodological Answer :
  • Derivatization : Introduce substituents (e.g., halogens at pyrazine C5) and test inhibition of Staphylococcus aureus dihydrofolate reductase (IC₅₀ < 1 µM) .
  • Enzyme Assays : Use fluorescence-based assays (e.g., NADPH depletion) to quantify binding affinity (Kd) .

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